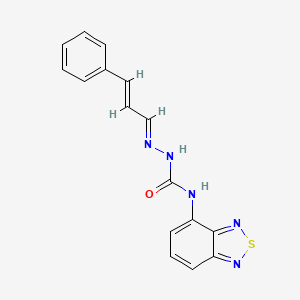![molecular formula C24H17FO5 B5726262 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5726262.png)
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, also known as FMeO-ASA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound also increases the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further studies are needed to investigate the efficacy and safety of this compound in animal models of these diseases. Another area of interest is the development of this compound analogs with improved solubility and bioavailability. These analogs could potentially have enhanced therapeutic properties and be more suitable for clinical use. Additionally, the mechanism of action of this compound on HDACs is not fully understood, and further studies are needed to elucidate this mechanism.
Méthodes De Synthèse
The synthesis of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves the reaction of 7-hydroxy-4-phenylcoumarin with 3-fluoro-4-methoxybenzoyl chloride in the presence of a base, such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane, and is typically carried out under reflux conditions. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects in vitro and in vivo. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit the formation of amyloid-beta and alpha-synuclein aggregates.
Propriétés
IUPAC Name |
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FO5/c1-28-22-10-7-16(11-20(22)25)21(26)14-29-17-8-9-18-19(15-5-3-2-4-6-15)13-24(27)30-23(18)12-17/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFBTMSEJRBFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5726182.png)
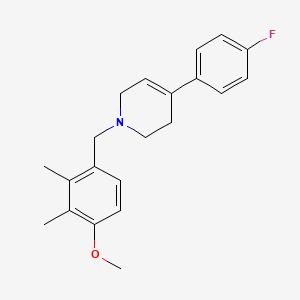
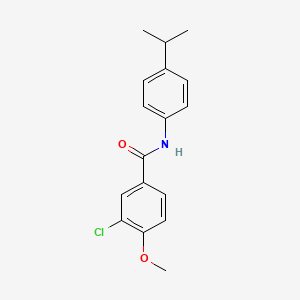
![N-[4-(dimethylamino)phenyl]-2-methylpropanamide](/img/structure/B5726209.png)
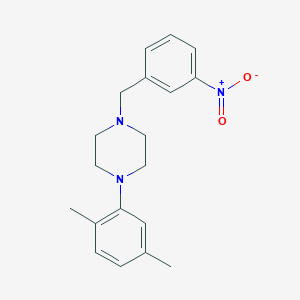
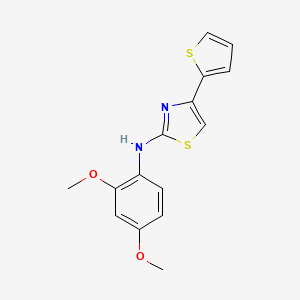


![1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5726234.png)
![2-[benzyl(2-fluorobenzyl)amino]ethanol](/img/structure/B5726242.png)
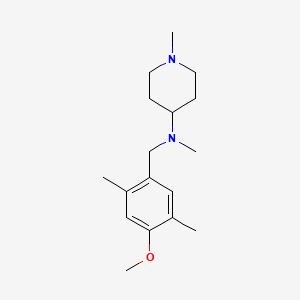
![3-({[(2-bromophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5726272.png)
![2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5726280.png)
